N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Description
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds like “CBKinase1_001549” often target proteins called kinases, which are crucial in cell signaling. For example, isoforms of the casein kinase 1 (CK1) family have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation .
Mode of action
The compound may bind to its target kinase, altering its activity. This can lead to changes in the phosphorylation state of downstream proteins, affecting their function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, CK1 isoforms regulate key signaling pathways critically involved in tumor progression .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound targets CK1 isoforms, it could potentially influence cell cycle progression, transcription, translation, and other cellular processes .
Biological Activity
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from 3-methyl-2-((4-nitrophenyl)-ethynyl)benzaldehyde. The process includes the formation of key intermediates through various chemical transformations such as condensation and cyclization under controlled conditions. The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
N-(4-methyl-2-nitrophenyl) derivative | 8 | S. aureus |
Triazole derivatives | 1–8 | E. coli, P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies. Research indicates that similar benzothiazine derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial activity of several derivatives against a panel of resistant strains. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to standard antibiotics .
- Cytotoxicity Evaluation : In a comparative study on the cytotoxic effects of various Mannich bases, it was found that derivatives similar to this compound showed promising results against multiple cancer cell lines with IC50 values ranging from 5 to 15 µM .
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-9-2-4-11(13(6-9)24(27)28)22-16(25)8-15-17(26)23-12-7-10(18(19,20)21)3-5-14(12)29-15/h2-7,15H,8H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMRVJKCNYKFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.